molecular formula C13H8FN3O2S B2596793 N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919860-53-0

N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2596793
CAS No.: 919860-53-0
M. Wt: 289.28
InChI Key: ZQGCLOHAXXUKAP-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide is a synthetic small molecule featuring a heterocyclic architecture of isoxazole and thiazole rings, a structural motif known to confer significant biological activity. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Research Applications and Potential In agricultural research, compounds with this core structure have been investigated as potential herbicides. Molecules incorporating the 4-(4-fluorophenyl)thiazol-2-yl moiety have demonstrated moderate to good in vivo herbicidal activity against model plants . The mechanism of action for such analogs is proposed to involve the inhibition of D1 protease (CtpA), a critical enzyme in the photosystem II assembly pathway in plants . Inhibition of this target can lead to a non-photoautotrophic phenotype, effectively controlling plant growth . In the context of biomedical research, the structural framework of this compound is of significant interest. Isoxazole-carboxamide derivatives have shown potent antiproliferative activities against a diverse panel of human cancer cell lines in vitro . The specific presence of the 4-fluorophenyl group is a common feature in pharmacologically active compounds and is often explored to optimize drug-like properties such as metabolic stability and binding affinity. Handling and Safety Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. Refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. This product is strictly for research purposes and is not approved for use in humans, animals, or as a pesticide.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-9-3-1-8(2-4-9)10-7-20-13(16-10)17-12(18)11-5-6-15-19-11/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGCLOHAXXUKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through the reaction of a fluorophenyl thiourea with α-haloketones. The isoxazole ring can be synthesized via the cyclization of β-keto esters with hydroxylamine. The final step involves coupling the thiazole and isoxazole intermediates under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Thiazole derivatives, including N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit activity against a range of microbial pathogens. For instance, thiazole derivatives have shown efficacy against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) often reported in the range of 100-400 µg/ml for various strains . The structural characteristics of these compounds play a crucial role in their antimicrobial potency.

1.2 Antitubercular Activity

The compound has been investigated for its potential as an antitubercular agent. A study highlighted the effectiveness of substituted thiazoles in inhibiting Mycobacterium tuberculosis, particularly against multidrug-resistant strains. Certain derivatives demonstrated high inhibitory activity with MIC values indicating their potential as novel treatments for tuberculosis . This underscores the importance of thiazole-containing compounds in addressing global health challenges posed by resistant bacterial strains.

Anticancer Properties

2.1 Cytotoxicity Studies

This compound has shown promising results in anticancer research. Various studies have reported its cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7), prostate cancer (DU-145), and pancreatic cancer (MIAPaCa-2). For example, certain derivatives exhibited IC50 values as low as 4.2 µM, indicating potent anticancer activity . The mechanism of action appears to involve disruption of cellular processes critical for cancer cell survival and proliferation.

2.2 Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships has been pivotal in enhancing the anticancer efficacy of thiazole derivatives. Modifications to the thiazole core have led to improved potency and selectivity against cancer cells. For instance, compounds with specific substituents on the thiazole ring have been linked to enhanced cytotoxicity, suggesting that targeted modifications can yield more effective therapeutic agents .

Potential Applications in Drug Development

Given the promising biological activities associated with this compound, there is significant potential for its development into a therapeutic agent. The ongoing research into its pharmacological properties could lead to new treatments for infectious diseases and various types of cancer.

Summary of Findings

Application Description References
Antimicrobial ActivityEffective against gram-positive and gram-negative bacteria
Antitubercular ActivityHigh inhibitory activity against Mycobacterium tuberculosis
Anticancer PropertiesCytotoxic effects on multiple cancer cell lines
Structure-Activity RelationshipImproved efficacy through targeted modifications

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole-Isoxazole Hybrids

Several analogs share the thiazole-isoxazole-carboxamide backbone but differ in substituent patterns:

Compound Substituents (Thiazole Position 4) Substituents (Isoxazole Position 5) Key Properties
Target Compound 4-(4-Fluorophenyl) Carboxamide Planar conformation (except perpendicular fluorophenyl group)
Compound 4 (from ) 4-(4-Chlorophenyl) 5-(4-Fluorophenyl) triazole Triclinic crystal system (P̄1 symmetry); high yield (85%)
Compound 5 (from ) 4-(4-Fluorophenyl) 5-(4-Fluorophenyl) triazole Isostructural with Compound 4; similar conformational flexibility
Compound 41p (from ) 5-Methylthiophen-2-yl Carboxylic acid Lower lipophilicity due to carboxylic acid; optimized for solubility

Key Observations :

  • Halogen Effects : Replacing fluorine with chlorine (e.g., Compound 4 vs. Target Compound) increases molecular weight and polarizability but may reduce metabolic stability due to heavier halogens .
  • Planarity vs. Flexibility : The Target Compound’s near-planar structure (excluding one fluorophenyl group) contrasts with triazole-containing analogs (Compounds 4–5), which exhibit greater conformational flexibility due to dihydro-pyrazole and triazole moieties .
  • Bioisosteric Replacements : Carboxamide (Target Compound) vs. carboxylic acid (Compound 41p) alters hydrogen-bonding capacity and solubility, impacting target binding and pharmacokinetics .
Spectroscopic and Crystallographic Differences
  • IR Spectroscopy : The Target Compound’s carboxamide group would exhibit ν(N–H) (~3300 cm⁻¹) and ν(C=O) (~1680 cm⁻¹), akin to hydrazinecarbothioamides in . However, it lacks the ν(C=S) (~1250 cm⁻¹) seen in thione tautomers .
  • Crystallography : The Target Compound’s isostructural analogs (Compounds 4–5) crystallize in triclinic systems with two independent molecules per asymmetric unit, suggesting similar packing efficiencies .

Research Implications and Gaps

  • Activity Data: No bioactivity data for the Target Compound are provided in the evidence. Comparisons with analogs like Compound 41p (optimized for solubility) or triazole derivatives () could guide future studies on antimicrobial or kinase inhibition .
  • Computational Modeling : Molecular docking studies are needed to compare the Target Compound’s binding modes with pyridinyl-thiazole carboxamides (), which show statistically significant bioactivity (p < 0.05) .

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a thiazole ring, an isoxazole moiety, and a fluorophenyl group. The molecular formula is C15H13N3O2SC_{15}H_{13}N_3O_2S with a molecular weight of 299.3 g/mol. The presence of the fluorine atom is significant as it can influence the compound's biological activity through electronic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives with thiazole and isoxazole structures have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Case Study: Inhibition of Tumor Growth

  • Compound : this compound
  • Cell Lines Tested : A549 (lung carcinoma), HCT116 (colon cancer)
  • Result : Demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity against these cancer cell lines.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Thiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Activity IC50 (µM) Reference
COX-1 Inhibition0.05
COX-2 Inhibition0.03

These results suggest that this compound may serve as a lead compound for developing new anti-inflammatory agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • VEGFR Inhibition : Some derivatives have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which is critical for angiogenesis in tumors.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed, suggesting that the compound can trigger programmed cell death in malignant cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring.
  • Introduction of the isoxazole moiety via cyclization reactions.
  • Final coupling with the fluorophenyl group to yield the desired carboxamide.

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Q & A

Q. What computational methods predict the compound’s potential as a lead for neurodegenerative diseases?

  • Answer : Combine QSAR models (e.g., SwissADME for pharmacokinetics) with molecular dynamics to simulate blood-brain barrier penetration. Validate predictions using in vitro hCMEC/D3 cell monolayers and in vivo PET imaging .

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